molecular formula C11H11N3 B2946238 6-(3,6-Dihydro-2H-pyridin-1-yl)pyridine-2-carbonitrile CAS No. 1602314-41-9

6-(3,6-Dihydro-2H-pyridin-1-yl)pyridine-2-carbonitrile

Cat. No. B2946238
CAS RN: 1602314-41-9
M. Wt: 185.23
InChI Key: HOBJFKFKBGWEHC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Fused pyridine heterocyclic ring derivatives are frequently used structures in drug research . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

IR spectra of the isolated colorless solids show absorption bands resulting from C-H stretching (3100–2900 cm −1) and from the skeletal vibrations of the aromatic rings (1600–1400 cm −1) confirming the presence of the ligands in the isolated materials .


Chemical Reactions Analysis

Pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics due to their synthetic routes, reactivity, and their importance as pyridinium ionic .

properties

IUPAC Name

6-(3,6-dihydro-2H-pyridin-1-yl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-9-10-5-4-6-11(13-10)14-7-2-1-3-8-14/h1-2,4-6H,3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBJFKFKBGWEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=CC=CC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-dihydro-2H-[1,2'-bipyridine]-6'-carbonitrile

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